molecular formula C11H9NO3 B11548241 (4E)-4-(2-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-(2-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B11548241
M. Wt: 203.19 g/mol
InChI Key: WAOBRDOLWISCRM-RMKNXTFCSA-N
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Description

(4E)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the 2-hydroxyphenyl group and the methylene bridge adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves the condensation of 2-hydroxybenzaldehyde with 3-methyl-4,5-dihydro-1,2-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be explored to make the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated heterocycles. Substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.

Scientific Research Applications

(4E)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE: shares similarities with other oxazole derivatives, such as 4,5-dihydro-1,2-oxazole and 3-methyl-4,5-dihydro-1,2-oxazole.

    Quinones: Compounds like benzoquinone and naphthoquinone, which are oxidation products of phenolic compounds, also exhibit similar reactivity.

Uniqueness

The uniqueness of (4E)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its combination of the oxazole ring with the 2-hydroxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

(4E)-4-[(2-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C11H9NO3/c1-7-9(11(14)15-12-7)6-8-4-2-3-5-10(8)13/h2-6,13H,1H3/b9-6+

InChI Key

WAOBRDOLWISCRM-RMKNXTFCSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC=CC=C2O

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=CC=C2O

Origin of Product

United States

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